1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride
Overview
Description
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiazole ring, a fluorophenyl group, and a piperazine moiety, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the condensation of 4-fluorobenzaldehyde with thiourea to form 4-fluorophenylthiourea, which is then cyclized to produce 2-(4-fluorophenyl)-1,3-thiazol-4-amine. This intermediate is further reacted with formaldehyde and piperazine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound lacks the thiazole ring and has different biological properties.
2-(4-Fluorophenyl)-1,3-thiazol-4-amine: This is a precursor in the synthesis of the target compound and has distinct chemical reactivity.
Uniqueness: 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is unique due to its combination of the fluorophenyl group, thiazole ring, and piperazine moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3S.ClH/c15-12-3-1-11(2-4-12)14-17-13(10-19-14)9-18-7-5-16-6-8-18;/h1-4,10,16H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLEABZFPDVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.